3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a unique structure combining an indole moiety with a benzenesulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Introduction of the Tetrahydrofuran-2-carbonyl Group: This step involves the acylation of the indole nitrogen with tetrahydrofuran-2-carbonyl chloride under basic conditions.
Attachment of the Benzenesulfonamide Group: The final step includes the sulfonylation of the indole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Biological Research: It is used as a probe to study various biological processes and pathways, particularly those involving indole derivatives.
Chemical Biology: The compound serves as a tool to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and selectivity towards certain targets . The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Studied for its role in hormone regulation and cancer prevention.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is unique due to its combination of an indole core with a benzenesulfonamide group and a tetrahydrofuran-2-carbonyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3,4-Dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This compound features a unique structural combination that may influence its biological activity, particularly in the treatment of various diseases, including cancer and inflammatory conditions.
Structural Characteristics
The compound can be described by the following molecular formula and characteristics:
Property | Details |
---|---|
Common Name | This compound |
CAS Number | 1040636-95-0 |
Molecular Formula | C21H24N2O6S |
Molecular Weight | 432.5 g/mol |
The presence of methoxy groups enhances lipophilicity, which can significantly impact absorption and distribution in biological systems. The tetrahydrofuran moiety is notable for its potential interactions with biological macromolecules due to its carbonyl group.
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:
- Anticancer Properties : Compounds similar to this sulfonamide have shown promise as dual-target inhibitors against tubulin and STAT3 proteins, which are implicated in cancer progression. For example, a related compound demonstrated significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer), with IC50 values indicating potent effects .
- Mechanism of Action : The proposed mechanism involves competitive binding to the colchicine site on tubulin, disrupting microtubule polymerization, which is crucial for cell division. Additionally, inhibition of STAT3 phosphorylation suggests a multifaceted approach to targeting cancer cell survival pathways .
- Inflammatory Conditions : Given the structural features of the compound, it may also exhibit anti-inflammatory properties through modulation of cytokine production and immune response pathways.
Synthesis Methods
The synthesis of this compound can be achieved through several established methods:
- Condensation Reactions : A common method involves the reaction of an indole derivative with benzoyl chloride in the presence of a base to form the benzamide linkage.
- Acylation Reactions : The introduction of the tetrahydrofuran moiety can be accomplished via acylation using tetrahydrofuran-2-carboxylic acid derivatives.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Dual Target Inhibitors : A recent study focused on benzenesulfonamide derivatives targeting both tubulin and STAT3 pathways showed that specific modifications could enhance anticancer efficacy while reducing toxicity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications at key positions on the indoline structure can lead to improved binding affinity and selectivity towards target proteins .
Properties
IUPAC Name |
3,4-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-27-18-8-7-16(13-20(18)28-2)30(25,26)22-15-6-5-14-9-10-23(17(14)12-15)21(24)19-4-3-11-29-19/h5-8,12-13,19,22H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLLEDPSLROUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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